

A Comparative Guide to the Efficacy of Delamanid in Treating Multidrug-Resistant Tuberculosis

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Compound of Interest

Compound Name: *Delamid*

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This guide provides a comprehensive analysis of the efficacy of Delamanid, a nitro-dihydro-imidazooxazole derivative, in the treatment of multidrug-resistant tuberculosis (MDR-TB). Through a detailed examination of key clinical trial data, this document compares Delamanid's performance against placebo and discusses its standing relative to other treatment alternatives, such as Bedaquiline. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of Delamanid's role in the management of MDR-TB.

I. Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from pivotal clinical trials and comparative studies of Delamanid for the treatment of MDR-TB.

Table 1: Efficacy of Delamanid in Combination with an Optimized Background Regimen (OBR) vs. Placebo + OBR

Outcome	Delamanid + OBR	Placebo + OBR	Study
Sputum Culture Conversion (SCC) at 2 Months			
MGIT	45.4%	29.6%	Trial 204 (Phase II)
Time to Sputum Culture Conversion (Median)			
MGIT	51 days	57 days	NCT01424670 (Phase III)[1]
Favorable Treatment Outcome			
≥6 months Delamanid	74.5%	-	Study 116 (Observational)[2]
≤2 months Delamanid/Placebo	55.0%	-	Study 116 (Observational)[2]
Treatment Success Rate	86.9%	-	Prospective Cohort Study (South Korea) [3]
Mortality Rate	1.0% (≥6 months Delamanid)	8.3% (≤2 months Delamanid/Placebo)	Skripconoka et al. (2013)

Table 2: Comparative Efficacy of Delamanid- and Bedaquiline-Containing Regimens

Outcome	Delamanid-containing Regimen	Bedaquiline-containing Regimen	Study Type
Pooled Culture Conversion at 6 Months	84.9%	80.1%	Meta-analysis[4]
Pooled All-Cause Mortality at 6 Months	3.1%	7.4%	Meta-analysis[4]
Favorable Outcome Rate at 18 Months	67.5%	63.4%	Prospective Observational Study
Culture Conversion at 180 Days	77%	95%	Prospective Observational Study

II. Experimental Protocols

Below are the detailed methodologies for key clinical trials that have evaluated the efficacy of Delamanid.

A. Trial 204 (Phase II)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase II trial conducted at 17 sites in nine countries.
- Patient Population: Adult patients (18-64 years) with pulmonary MDR-TB.
- Intervention: Patients were randomized into three arms:
 - Delamanid 100 mg twice daily + Optimized Background Regimen (OBR) for 2 months.
 - Delamanid 200 mg twice daily + OBR for 2 months.
 - Placebo + OBR for 2 months.
- Primary Outcome: The primary efficacy endpoint was the proportion of patients with sputum culture conversion (SCC) on liquid medium (MGIT) at 2 months. SCC was defined as a

series of five or more sequential cultures negative for M. tuberculosis.

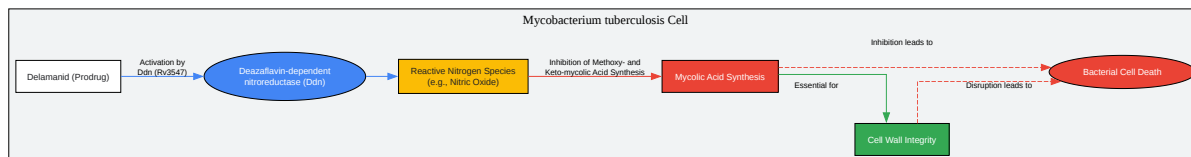
- Optimized Background Regimen (OBR): The OBR was designed according to WHO guidelines for the treatment of MDR-TB and was individualized based on the patient's drug susceptibility testing results.

B. NCT01424670 (Phase III)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III trial conducted at 17 sites in seven countries.[\[1\]](#)[\[5\]](#)
- Patient Population: Adult patients (>18 years) with pulmonary, sputum culture-positive MDR-TB.[\[5\]](#)
- Intervention: Patients were randomized in a 2:1 ratio to receive either:[\[1\]](#)
 - Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) in combination with an OBR.[\[1\]](#)[\[5\]](#)
 - Placebo in combination with an OBR for 6 months.[\[1\]](#)
- Primary Outcome: The primary efficacy outcome was the time to sputum culture conversion (SCC) over 6 months, defined as the first of two consecutive negative sputum cultures.[\[1\]](#)
- Optimized Background Regimen (OBR): The OBR was developed based on WHO guidelines and national TB program guidelines in each participating country.[\[5\]](#)

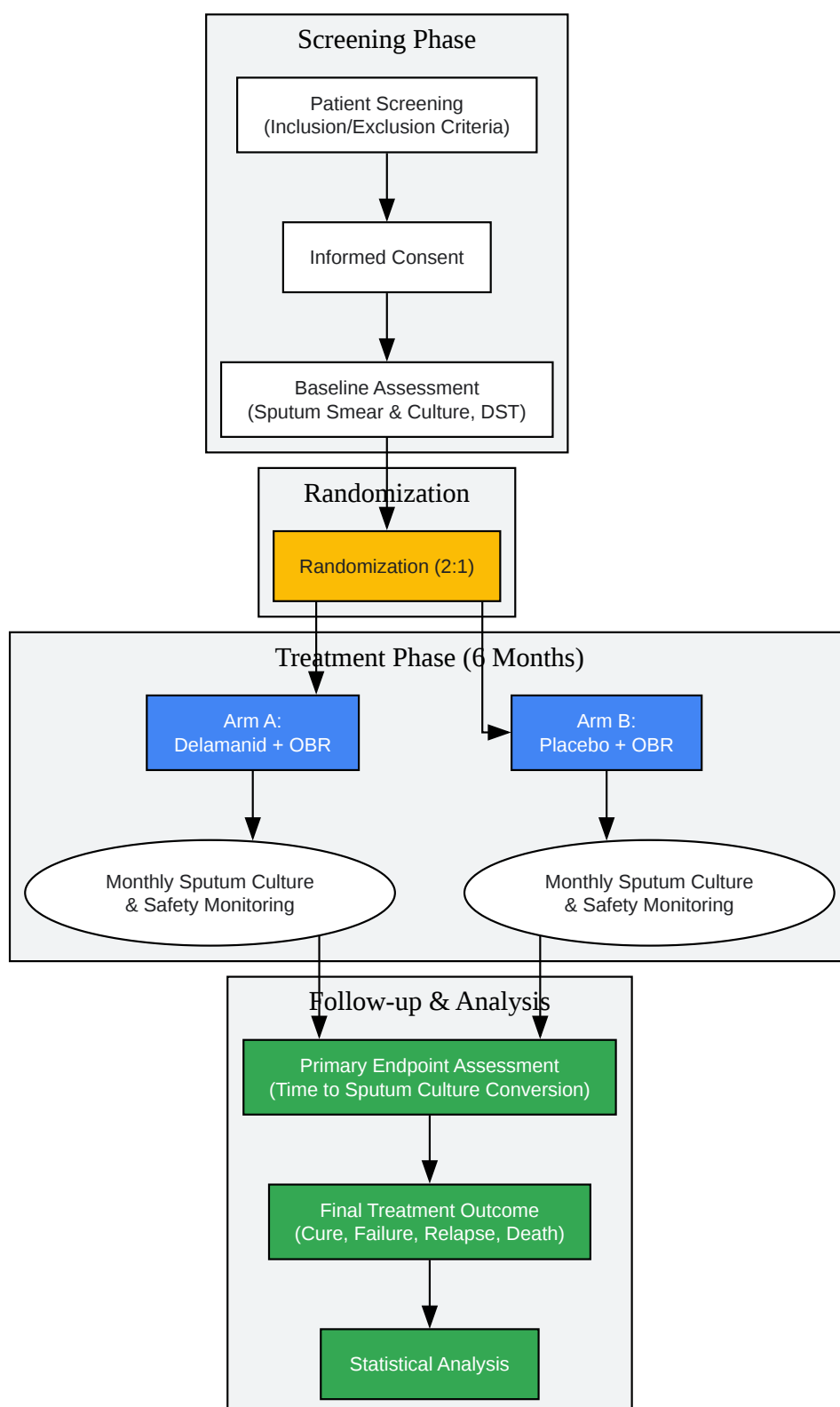
III. Visualizations

The following diagrams illustrate the mechanism of action of Delamanid and a typical workflow for a clinical trial evaluating its efficacy.



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Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.



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Caption: A generalized workflow for a randomized controlled trial of Delamanid.

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